Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate is a chemical compound with the CAS number 2138204-60-9. This compound combines acetic acid and a tert-butyl carbamate moiety, which is significant in various chemical applications. It is characterized by its unique structure that incorporates both acetic acid and a carbamate group, which can influence its reactivity and functional properties.
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate falls under the category of carbamates, which are esters or salts derived from carbamic acid. Carbamates are widely recognized for their use in agriculture as pesticides and herbicides, as well as in pharmaceuticals for drug development.
The synthesis of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate generally involves the reaction of tert-butyl carbamate with a suitable precursor that contains the oxan-4-yl group.
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, using solvents like dichloromethane can enhance solubility and reactivity.
The molecular formula of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate is C13H25N3O. The structure features:
The structural representation can be described using SMILES notation: O=C(NC1(CCOCC1)C(=N)N)OC(C)(C)C.CC(=O)O
, indicating the arrangement of atoms within the molecule .
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can participate in various chemical reactions typical of carbamates:
The stability of this compound under different pH conditions is essential for its application in biological systems or synthetic pathways. Understanding its reactivity can help in designing effective synthetic routes.
The mechanism of action for acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate primarily involves:
Kinetic studies may reveal how factors like temperature and concentration affect the rate of these reactions, providing insights into optimizing conditions for desired outcomes.
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate typically exhibits:
Key chemical properties include:
Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate finds applications primarily in:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4